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Compound of Interest

Compound Name: 6-Fluoronicotinonitrile

Cat. No.: B1316003

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Fluoronicotinonitrile (CAS No: 3939-12-6). Due to the limited availability of publicly
accessible experimental spectra for this specific compound, this guide presents predicted
spectroscopic data based on established principles and analysis of structurally similar
compounds. Detailed, standardized experimental protocols for acquiring high-quality
spectroscopic data for 6-Fluoronicotinonitrile and related pyridine derivatives are also
included.

Molecular Structure

IUPAC Name: 6-fluoropyridine-3-carbonitrile Molecular Formula: CeHsFN2 Molecular Weight:
122.10 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the predicted *H and 3C NMR data for 6-Fluoronicotinonitrile.

Predicted *H NMR Spectroscopic Data
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The *H NMR spectrum of 6-Fluoronicotinonitrile is expected to show three distinct signals in
the aromatic region, corresponding to the three protons on the pyridine ring. The chemical
shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group,
and the fluorine atom.

- Predicted Chemical Predicted Predicted Coupling
roton
Shift (0, ppm) Multiplicity Constants (J, Hz)
Doublet of doublets 4J(H-2, H-4) = 2.5 Hz,
H-2 8.60 - 8.75
(dd) 5J(H-2, F) = 1.0 Hz
3)(H-4, H-5) = 8.5 Hz,
Doublet of doublets of
H-4 8.10 - 8.25 4J(H-4, H-2) = 2.5 Hz,
doublets (ddd)
4J(H-4, F) = 4.0 Hz
Doublet of doublets 3J(H-5, H-4) = 8.5 Hz,
H-5 7.20-7.35

(dd)

3J(H-5, F) = 8.5 Hz

Predicted *C NMR Spectroscopic Data

The 13C NMR spectrum of 6-Fluoronicotinonitrile is expected to display six signals, one for

each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected

by the electronegativity of the attached substituents and their position on the pyridine ring. The

carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Carbon

Predicted Chemical

Predicted
Multiplicity (due to

Predicted Coupling

Shift (6, ppm) ; Constant (J, Hz)
C-F coupling)

C-2 151 - 153 Doublet 3J(C-2,F)= 15 Hz
C-3 108 - 110 Singlet
C-4 143 - 145 Doublet 3)(C-4, F) =5 Hz
C-5 111-113 Doublet 2)(C-5, F) = 40 Hz
C-6 165 - 167 Doublet 1J(C-6, F) = 250 Hz
CN 116 - 118 Singlet
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Fluoronicotinonitrile is expected to show characteristic absorption bands for
the nitrile group, the aromatic ring, and the C-F bond.

Wavenumber (cm~?) Intensity Assignment

C=N stretch (aromatic nitrile)

2220 - 2240 Strong, Sharp 0]
3100 - 3000 Medium Aromatic C-H stretch
) C=C stretching in the aromatic
1600 - 1585 Medium to Strong )
ring
) C=C stretching in the aromatic
1500 - 1400 Medium to Strong )
ring
) C-F stretch and C-H in-plane
1250 - 1000 Medium to Strong )
bending
) Aromatic C-H out-of-plane
Below 900 Medium to Strong

bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments. For 6-Fluoronicotinonitrile, the molecular ion peak (M*) would be expected
at an m/z corresponding to its molecular weight.

miz Predicted Identity

122 [M]* (Molecular lon)

Fragmentation patterns would likely involve the loss of HCN (m/z 27) or F (m/z 19). PubChem
lists a GC-MS analysis for this compound performed on an Agilent 5977E MSD-7820A GC,
indicating the availability of experimental mass spectral data through their database.[2]
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for 6-Fluoronicotinonitrile is as
follows:

e Sample Preparation:

o Accurately weigh 5-10 mg of 6-Fluoronicotinonitrile for *H NMR or 20-50 mg for 13C
NMR.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds)
in a clean, 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[3]
e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.

e Data Acquisition for tH NMR:

o

Pulse Program: Standard 30° or 90° pulse.

[¢]

Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64, depending on sample concentration.
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o Data Acquisition for 13C NMR:

o

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

[¢]

Spectral Width: Approximately 200 ppm, centered around 110-120 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of 6-Fluoronicotinonitrile is as follows:
e Sample Preparation:

o For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with about
100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a
transparent disk using a hydraulic press.

o For thin film: If the compound is a low-melting solid or can be dissolved in a volatile
solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrument Setup:

o Record a background spectrum of the empty sample holder (for KBr pellet or thin film) or
the clean ATR crystal.

o Data Acquisition:
o Place the prepared sample in the spectrometer's sample compartment.

o Acquire the sample spectrum over a range of 4000 to 400 cm~1.
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o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).[4]

Mass Spectrometry

A general procedure for the analysis of 6-Fluoronicotinonitrile by mass spectrometry is as
follows:

e Sample Introduction:

o For a volatile compound, direct insertion or injection into a gas chromatograph (GC-MS) is
suitable.

o Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct
infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization
(APCI) source.

e |onization:

o Electron lonization (El): Typically used with GC-MS, where high-energy electrons bombard
the sample to produce a molecular ion and fragment ions.[5]

o Electrospray lonization (ESI): A soft ionization technique suitable for producing the
protonated molecule [M+H]* with minimal fragmentation.

e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic characterization of
6-Fluoronicotinonitrile.

6-Fluoronicotinonitrile Sample

NMR Sample IR Sample > MS Sample
Preparation Preparation Preparation
MR Data IR Data MS Data

Acquisition

(*H, 13C) Acquisition Acquisition

NMR Spectra
(Chemical Shifts,
Coupling Constants)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z Values)

Data Interpretation
and Structural Elucidation

Confirmed Structure of
6-Fluoronicotinonitrile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 6-Fluoronicotinonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

